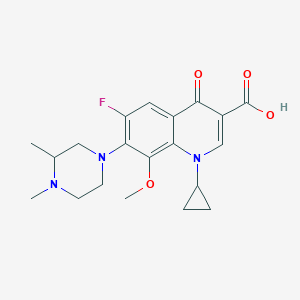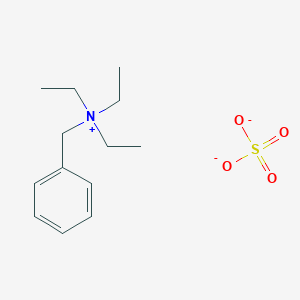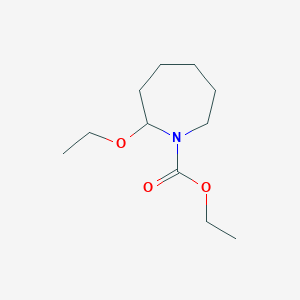
4-Chloro-7-nitroquinazoline
Vue d'ensemble
Description
4-Chloro-7-nitroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Applications De Recherche Scientifique
4-Chloro-7-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including tyrosine kinase inhibitors used in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
Target of Action
4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including this compound, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of this compound involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, this compound can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-7-nitroquinazoline can be synthesized through a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route involves the following steps:
Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Reduction: 4-chloro-7-aminoquinazoline.
Oxidation: Quinazoline N-oxides.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinazoline: Lacks the nitro group, making it less reactive in certain biological assays.
4-Chloro-6-nitroquinazoline: Has the nitro group at a different position, affecting its reactivity and biological activity.
4-Anilinoquinazolines: These compounds, such as gefitinib and erlotinib, are well-known tyrosine kinase inhibitors used in cancer therapy.
Uniqueness
4-Chloro-7-nitroquinazoline is unique due to the specific positioning of the chloro and nitro groups, which confer distinct reactivity and biological properties. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Propriétés
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?
A1: This research investigates the reactions of this compound with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of this compound and its potential use as a building block for synthesizing more complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)





![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)





